

physicochemical properties of 1-Trityl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Trityl-1H-imidazole-4-methanol*

Cat. No.: B1297185

[Get Quote](#)

An In-depth Technical Guide to **1-Trityl-1H-imidazole-4-methanol**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and experimental protocols of key chemical intermediates is paramount. This guide provides a detailed overview of **1-Trityl-1H-imidazole-4-methanol**, a versatile building block in medicinal chemistry.

Core Physicochemical Properties

1-Trityl-1H-imidazole-4-methanol, with CAS number 33769-07-2, is a stable imidazole derivative.[1][2] The bulky trityl (triphenylmethyl) group serves as a protecting group for the imidazole nitrogen, allowing for selective reactions at other positions of the molecule. This strategic protection is crucial in multi-step organic syntheses. The compound's properties make it a valuable intermediate in the development of novel therapeutic agents.[3][4]

Quantitative Data Summary

The key physicochemical properties of **1-Trityl-1H-imidazole-4-methanol** are summarized in the table below for easy reference and comparison.

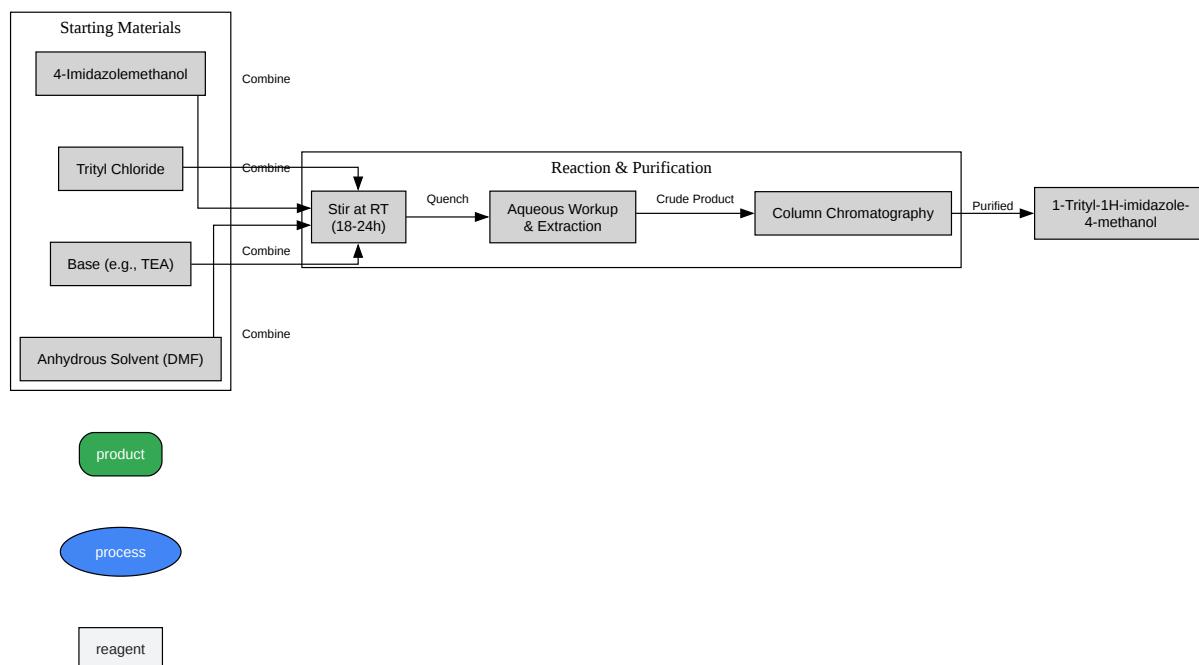
Property	Value	Source
CAS Number	33769-07-2	[1] [2]
Molecular Formula	C ₂₃ H ₂₀ N ₂ O	[5] [6]
Molecular Weight	340.42 g/mol	[5] [6]
Melting Point	226-232 °C	[1] [6] [7]
Boiling Point (Predicted)	516.1 ± 45.0 °C	[1] [6]
Density (Predicted)	1.10 ± 0.1 g/cm ³	[1] [6]
XLogP3-AA (Lipophilicity)	3.9	[5]
pKa (Predicted)	13.61 ± 0.10	[6]
Exact Mass	340.157563266 Da	[5] [6]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic and analytical procedures. Below are protocols relevant to **1-Trityl-1H-imidazole-4-methanol**.

Synthesis of 1-Trityl-1H-imidazole-4-methanol

The synthesis of this compound typically involves the protection of the imidazole nitrogen of a precursor molecule, such as 4-imidazolemethanol, with a trityl group. A general procedure, adapted from the synthesis of similar trityl-protected imidazoles, is described below.[\[7\]](#)[\[8\]](#)


Materials:

- 4-Imidazolemethanol (1.0 eq)
- Triphenylmethyl chloride (Trityl chloride, 1.0 eq)
- Triethylamine or a similar non-nucleophilic base (1.1 eq)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

- Sodium sulfate or Magnesium sulfate (for drying)
- Silica gel for column chromatography

Procedure:

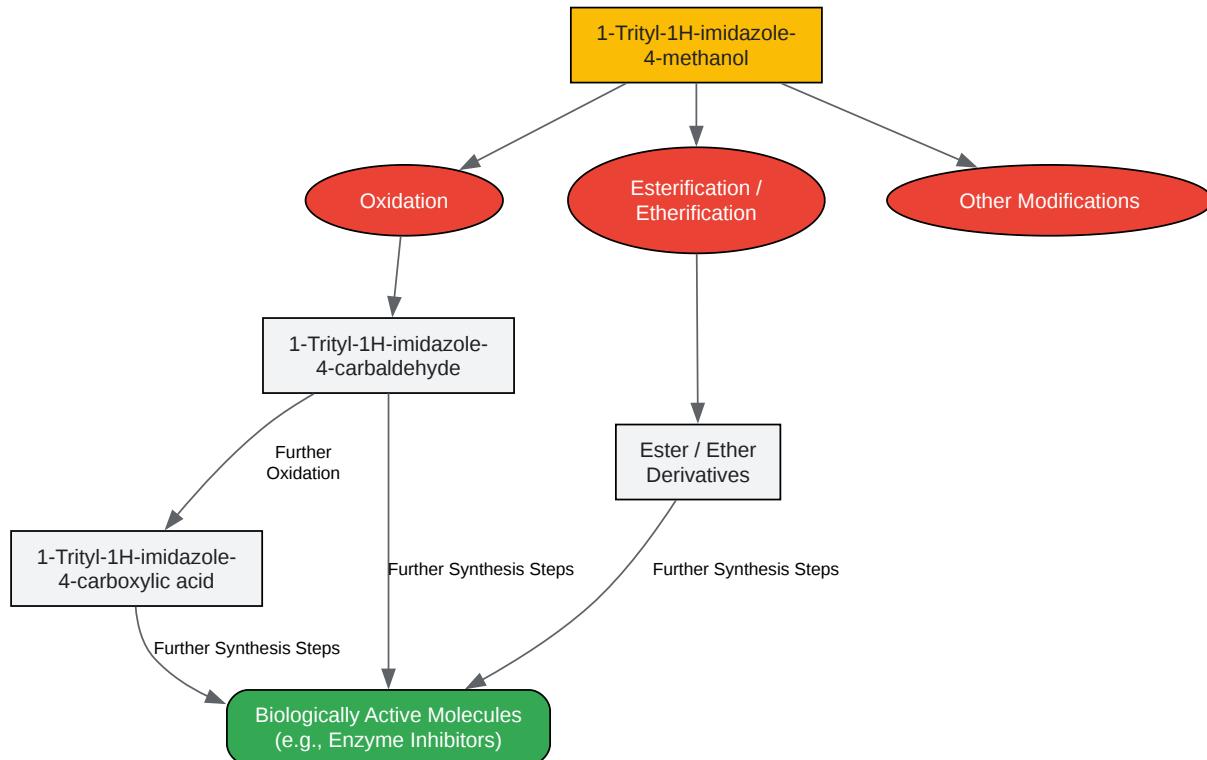
- Dissolve 4-imidazolemethanol in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the base (e.g., triethylamine) to the solution and stir for 10-15 minutes at room temperature.
- Add triphenylmethyl chloride portion-wise to the stirred solution.
- Allow the reaction mixture to stir at room temperature for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[\[9\]](#)
- Upon completion, the reaction mixture is quenched with water and the product is extracted into an organic solvent like dichloromethane.
- The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.
- The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.
- Purification is achieved via column chromatography on silica gel to obtain pure **1-Triptyl-1H-imidazole-4-methanol**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Trityl-1H-imidazole-4-methanol**.

Analytical Characterization

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques.


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to confirm the molecular structure. The characteristic peaks of the trityl group (aromatic protons) and the imidazole ring protons will be present.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.^[8]
- Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are employed to assess purity.^[10]

Role in Medicinal Chemistry and Drug Development

1-Trityl-1H-imidazole-4-methanol is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.^[3] Its hydroxymethyl group at the 4-position is a key functional handle that can be further modified, for example, through oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester.^[7]

This compound is utilized in research programs focused on:

- Anti-cancer Agents: As a building block for molecules designed to interact with biological pathways implicated in cancer.^[4]
- Enzyme Inhibitors: In the synthesis of compounds that target specific enzymes, aiding in the study of biochemical processes and the development of targeted therapies.^[3]

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in synthetic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-TRITYL-1H-IMIDAZOLE-4-METHANOL CAS#: 33769-07-2 [amp.chemicalbook.com]
- 2. 1-TRITYL-1H-IMIDAZOLE-4-METHANOL | 33769-07-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 5. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | C₂₃H₂₀N₂O | CID 382182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 4-(Methoxymethyl)-1-trityl-1H-imidazole (1956369-41-7) for sale [vulcanchem.com]
- 8. Synthesis routes of 1-Tritylimidazole [benchchem.com]
- 9. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [physicochemical properties of 1-Trityl-1H-imidazole-4-methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297185#physicochemical-properties-of-1-trityl-1h-imidazole-4-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com